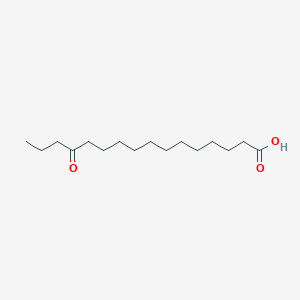
3-Hydroxy-2-methylpentyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methylpentyl propionate: is an organic compound with the molecular formula C9H18O3 . It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-methylpentyl propionate can be synthesized through the esterification of 3-hydroxy-2-methylpentanol with propionic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The final product is purified through distillation to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-2-methylpentyl propionate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Major Products Formed:
Hydrolysis: 3-Hydroxy-2-methylpentanol and propionic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohol.
Applications De Recherche Scientifique
Chemistry: 3-Hydroxy-2-methylpentyl propionate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries .
Biology: In biological research, this compound is used to study enzyme-catalyzed esterification and hydrolysis reactions. It is also used in the development of biosensors for detecting esterases .
Medicine: While not directly used as a drug, this compound is involved in the synthesis of various pharmaceutical compounds. Its derivatives are explored for potential therapeutic applications .
Industry: The compound is widely used in the fragrance and flavor industries due to its pleasant fruity odor. It is also used as a solvent and plasticizer in the production of polymers and resins .
Mécanisme D'action
The mechanism of action of 3-hydroxy-2-methylpentyl propionate primarily involves its interaction with enzymes that catalyze esterification and hydrolysis reactions. The compound acts as a substrate for these enzymes, facilitating the formation or breakdown of ester bonds. The molecular targets include esterases and lipases, which are enzymes that hydrolyze ester bonds .
Comparaison Avec Des Composés Similaires
- 3-Hydroxypropionic acid
- 2-Methylpentanol
- Propionic acid
Comparison: 3-Hydroxy-2-methylpentyl propionate is unique due to its combination of a hydroxyl group and an ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it more versatile compared to similar compounds like 3-hydroxypropionic acid, which lacks the ester group, or 2-methylpentanol, which lacks the ester functionality .
Propriétés
IUPAC Name |
(3-hydroxy-2-methylpentyl) propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-4-8(10)7(3)6-12-9(11)5-2/h7-8,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWIYERGGXHXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)COC(=O)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














